
Diethylene glycol dibenzoate
Overview
Description
Diethylene glycol dibenzoate (DEGDB, CAS 120-55-8) is a non-phthalate plasticizer with the molecular formula C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol . Structurally, it consists of two benzoate ester groups connected via a diethylene glycol (ether-linked) backbone . DEGDB is widely used in polyvinyl chloride (PVC), polyvinyl acetate (PVAc) emulsions, adhesives, coatings, and cosmetics due to its high compatibility, thermal stability, and low volatility . It is recognized as a safer alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), though concerns about its environmental persistence and metabolite toxicity persist .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylene glycol dibenzoate is typically synthesized through the esterification of benzoic acid with diethylene glycol. The reaction is catalyzed by protonic acids or composite catalysts such as tetraisopropyl titanate and solid titanium base compounds. The reaction conditions involve heating the reactants to temperatures between 90-200°C and maintaining these conditions for several hours .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of benzoic acid and diethylene glycol in a reactor. The mixture is heated and stirred, with the addition of a catalyst and a water-carrying agent to facilitate the reaction. After the reaction is complete, the crude product is neutralized, decolorized, and filtered to obtain the final product .
Chemical Reactions Analysis
Esterification Reactions
DEDB is synthesized via esterification of diethylene glycol (DEG) with benzoic acid. Catalysts and reaction conditions significantly influence yield and efficiency:
Mechanism :
- Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by DEG, and subsequent dehydration .
- Ionic liquids (e.g., [HSO₃-pMIM]HSO₄) act as dual acid catalysts and solvents, improving reaction kinetics .
Hydrolysis Reactions
DEDB undergoes hydrolysis under acidic or basic conditions, breaking ester bonds to form benzoic acid and diethylene glycol:
Condition | pH | Rate Constant (k) | Half-Life | Byproducts |
---|---|---|---|---|
Acidic | 2–4 | 0.02 L/mol·sec | 35 days | Partial monoester intermediates |
Basic | 8–10 | 0.16 L/mol·sec | 49 days | 2-Hydroxyethoxy acetic acid (HEAA) |
Key Observations :
- Base-catalyzed hydrolysis follows second-order kinetics, with hydroxide ions attacking the ester carbonyl group .
- Hydrolysis in aqueous environments is slow but accelerates in polar solvents or elevated temperatures .
Biodegradation Pathways
DEDB biodegradation involves microbial action, primarily via Rhodococcus rhodochrous:
Notable Findings :
- Ether functional groups in monoester intermediates (e.g., diethylene glycol monobenzoate) hinder further degradation, leading to environmental persistence .
- Co-substrates like alkanes promote ester cleavage but generate secondary metabolites (e.g., alkane-alcohol benzoates) .
Environmental and Metabolic Reactions
A. Photochemical Degradation :
- Vapor-phase DEDB reacts with hydroxyl radicals (·OH) in the atmosphere, with a rate constant of .
- Estimated atmospheric half-life: 12 hours under midday summer sunlight .
B. Metabolic Pathways :
- In aquatic organisms, DEDB is metabolized to HEAA, inducing metabolic acidosis and hepatic lipid mobilization .
- Chronic exposure (5–10 ppm) reduces reproductive hormones in zebrafish, indicating endocrine disruption .
Comparison with Analogues
Property | DEDB | Dipropylene Glycol Dibenzoate | 1,6-Hexanediol Dibenzoate |
---|---|---|---|
Hydrolysis Rate | Moderate | Slow | Fast |
Biodegradability | Low | Moderate | High |
Toxicity (LC₅₀, fish) | 10–15 ppm | >50 ppm | >100 ppm |
Scientific Research Applications
Applications Overview
Diethylene glycol dibenzoate is employed in various applications, including:
- Plastics Industry
- Adhesives and Sealants
- Coatings and Paints
- Printing Inks
- Personal Care Products
- Textile Auxiliaries
- Industrial Cleaners
- Agricultural Adjuvants
- Electronics Industry
Data Table of Applications
Application Area | Functionality | Key Benefits |
---|---|---|
Plastics Industry | Plasticizer | Improved flexibility and durability |
Adhesives & Sealants | Tackifier | Enhanced adhesion to various substrates |
Coatings & Paints | Film-forming agent | Increased weather resistance |
Printing Inks | Solvent & Plasticizer | Better print quality |
Personal Care Products | Solvent & Emollient | Improved texture and stability |
Textile Auxiliaries | Softening agent | Enhanced fabric comfort |
Industrial Cleaners | Solvent | Effective cleaning of oils and greases |
Agricultural Adjuvants | Stabilizer | Improved pesticide performance |
Electronics Industry | Plasticizer | Flexibility in electronic components |
Case Study 1: Use in PVC Applications
A study demonstrated that incorporating this compound into PVC formulations significantly reduced the glass transition temperature (Tg) while enhancing thermal stability compared to traditional plasticizers like dioctyl phthalate (DOP). This improvement is crucial for applications requiring flexibility at low temperatures .
Case Study 2: Adhesive Formulations
In adhesive formulations, DEGDB was found to enhance the mechanical properties of adhesives applied to wood substrates. The resulting adhesives exhibited superior bonding strength compared to those using conventional plasticizers .
Case Study 3: Environmental Impact Assessment
Research on the environmental impact of DEGDB indicated that while it serves as an effective alternative to phthalates in various applications, its potential toxicity to aquatic species necessitates careful consideration during formulation processes .
Mechanism of Action
Diethylene glycol dibenzoate functions primarily as a plasticizer, enhancing the flexibility and durability of polymers. It achieves this by embedding itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in improved mechanical properties and stability of the final product .
Comparison with Similar Compounds
Chemical Structure and Physical Properties
DEGDB is compared to structurally analogous dibenzoate plasticizers, including dipropylene glycol dibenzoate (DPGDB) , 1,5-propanediol dibenzoate (1,5-PDB) , and 1,3-propanediol dibenzoate (1,3-PrDB) . Key differences lie in their central linker groups:
- DEGDB : Ether-linked diethylene glycol (two oxygen atoms).
- DPGDB : Ether-linked dipropylene glycol (three-carbon chain with oxygen).
Plasticizing Efficiency
- DEGDB and DPGDB exhibit comparable plasticizing effectiveness in PVC, with similar glass transition temperature (Tg) reduction and flexibility enhancement .
- 1,5-PDB demonstrates equivalent performance to DEGDB in PVC despite its shorter carbon chain, likely due to optimal spacing between benzoate groups .
Biodegradation and Environmental Fate
- DEGDB and DPGDB degrade slowly in soil due to ether linkages, which resist microbial action. Rhodococcus rhodochrous degrades DEGDB into persistent monobenzoate metabolites (e.g., 2-[2-(benzoyloxy)ethoxy]ethanol), which exhibit acute toxicity .
- 1,5-PDB biodegrades 3–5× faster than DEGDB due to its carbon linker, avoiding stable metabolites .
- Hydrolysis : DEGDB has a hydrolysis half-life of 49 days at pH 8, extending to 1.3 years at pH 7 .
- Atmospheric Degradation : Vapor-phase DEGDB reacts with hydroxyl radicals (half-life ~20 hours) .
Toxicity Profile
- DEGDB: Shows endocrine-disrupting effects in Danio rerio (zebrafish), altering lipid metabolism similarly to bisphenol A (BPA) . Rodent studies indicate low acute toxicity but raise concerns about chronic exposure .
- 1,5-PDB: Limited toxicity data, but its rapid degradation reduces bioaccumulation risks .
- DPGDB : Similar toxicity profile to DEGDB but lacks comprehensive studies .
Biological Activity
Diethylene glycol dibenzoate (DEGDB) is an organic compound with the molecular formula C₁₈H₁₈O₅, primarily recognized for its applications as a plasticizer in various industrial sectors. However, its biological activity is increasingly drawing attention, particularly in the fields of toxicology, biocompatibility, and environmental impact. This article reviews the biological activity of DEGDB, including its mechanisms of action, effects on cellular metabolism, and implications for environmental health.
Overview of this compound
DEGDB is a colorless, odorless liquid known for its excellent solubility and compatibility with other materials. It is commonly used in the production of polyvinyl chloride (PVC), adhesives, and synthetic rubber due to its low volatility and resistance to environmental factors .
Target of Action
DEGDB primarily acts as a plasticizer, enhancing the flexibility and workability of materials by modifying their mechanical properties. This interaction occurs through the incorporation of DEGDB into polymer matrices, which alters their structural integrity and performance characteristics.
Biochemical Pathways
Research indicates that DEGDB can influence hepatic lipid metabolism. A study highlighted that chronic exposure to DEGDB resulted in increased lipid production and mobilization in animal models, suggesting potential metabolic disruptions. Additionally, DEGDB is metabolized into 2-hydroxyethoxy acetic acid (HEAA), which has been implicated in metabolic acidosis and organ dysfunction .
Aquatic Toxicity
DEGDB has been shown to exhibit toxicity towards aquatic organisms. Studies have demonstrated that it can cause significant adverse effects in species such as Daphnia magna, leading to increased mortality rates at certain concentrations . The compound's biodegradation pathways were elucidated using microbial models, revealing that hydrolysis of DEGDB leads to the formation of benzoic acid and monoesters, which can accumulate in aquatic environments and further exacerbate toxicity issues .
Human Health Implications
While acute toxicity in humans has not been extensively documented, concerns regarding reproductive toxicity and endocrine disruption have been raised. Regulatory assessments suggest that DEGDB does not significantly impact population parameters in chronic exposure scenarios; however, its long-term health effects remain under investigation .
Pilot Study on Hepatic Effects
A pilot study examined the effects of chronic exposure to DEGDB on hepatic lipid metabolism in rodent models. Results indicated a non-monotonic dose-response relationship, where both low and high doses led to increased lipid accumulation in liver tissues. This finding suggests that DEGDB may disrupt normal lipid homeostasis.
Biodegradation Mechanisms
Research on biodegradation mechanisms highlights the slow degradation rates of DEGDB compared to other dibenzoate plasticizers like 1,6-hexanediol dibenzoate. The presence of ether functionalities in DEGDB significantly hampers its biodegradation pathways, leading to the accumulation of toxic metabolites in the environment .
Comparative Analysis of Biological Activity
Property | This compound | Dipropylene Glycol Dibenzoate | 1,6-Hexanediol Dibenzoate |
---|---|---|---|
Chemical Structure | C₁₈H₁₈O₅ | C₂₄H₂₄O₆ | C₁₄H₁₄O₄ |
Toxicity (Aquatic) | Moderate | Low | Low |
Biodegradability | Slow | Moderate | Fast |
Metabolic Byproducts | HEAA | Benzoic Acid | 6-(Benzoyloxy) Hexanoic Acid |
Effect on Lipid Metabolism | Increased Lipid Production | Minimal Effect | Decreased Lipid Production |
Future Directions
Ongoing research aims to further elucidate the biochemical pathways affected by DEGDB and its long-term implications for human health and environmental safety. Investigations into alternative plasticizers with less toxicological impact are also critical as industries seek greener solutions.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of diethylene glycol dibenzoate relevant to its role as a plasticizer in polymer research?
this compound (DEGDB) has a molecular formula of C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol. Key properties include a density of 1.175 g/cm³, boiling point of 235–237°C, and a refractive index (n²⁰D) of 1.544 . These properties contribute to its efficacy as a plasticizer, offering compatibility with polymers and stability under thermal processing conditions. Its ester functional groups enhance solvation in polar matrices, making it suitable for adhesives and coatings.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
DEGDB is classified with hazard warnings (H303, H316, H320) for potential gastrointestinal irritation, mild skin irritation, and eye damage. Researchers should use personal protective equipment (PPE), avoid open flames (flash point: 113°C), and ensure proper ventilation. Emergency measures include rinsing eyes with water (P305+P351+P338) and seeking medical attention for prolonged exposure .
Q. What analytical techniques are recommended for identifying and quantifying this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high specificity. DEGDB exhibits a molecular ion peak at m/z 314 and fragmentation patterns characteristic of benzoate esters. Fourier-transform infrared spectroscopy (FTIR) can also confirm ester carbonyl stretches (~1720 cm⁻¹) . For quantification, calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in environmental or polymer samples.
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize adhesive formulations incorporating this compound?
RSM enables systematic variation of DEGDB concentration, tackifiers, and antioxidants to model responses like viscosity and solid content. For instance, a D-optimal design with 8 experimental runs identified feasible resin formulations when DEGDB was synthesized via esterification of benzoic acid and diethylene glycol. Constraints include maintaining pH 6–8 to prevent hydrolysis during processing .
Q. What methodological approaches resolve discrepancies in environmental persistence data for this compound under varying pH conditions?
Hydrolysis studies show a base-catalyzed rate of 0.16 L/mol·sec at pH 8 (half-life: 49 days), but this slows to 1.3 years at pH 7 . To address contradictions, researchers should standardize buffer systems and control ionic strength. Accelerated degradation tests under extreme pH (e.g., pH 9–10) paired with LC-MS monitoring can validate kinetic models.
Q. How does this compound’s soil mobility compare to other plasticizers, and what factors influence its environmental fate?
DEGDB has a soil adsorption coefficient (Koc) of ~540, indicating low mobility. Its Henry’s Law constant (3 × 10⁻¹² atm·m³/mol) and vapor pressure (0.09 mmHg) suggest negligible volatilization. However, photodegradation by hydroxyl radicals in the atmosphere occurs with a half-life of ~20 hours. Comparative studies with dipropylene glycol dibenzoate reveal higher Koc values for the latter due to increased hydrophobicity .
Q. What experimental designs assess the plasticizing efficiency of this compound in waterborne acrylic adhesives?
Triblend formulations (e.g., DEGDB with dipropylene glycol and propylene glycol dibenzoates) are tested using a Design of Experiments (DOE) approach. Key metrics include peel adhesion, tack, and shear resistance. Compatibility with acrylic polymers is validated via glass transition temperature (Tg) shifts in differential scanning calorimetry (DSC). DOE data can optimize ratios for minimal phase separation .
Q. What are the proposed biodegradation pathways for this compound, and how are they validated?
Aerobic biodegradation involves esterase-mediated cleavage into benzoic acid and diethylene glycol, followed by β-oxidation of the glycol moiety. Pathway validation uses ¹⁴C-labeled DEGDB in soil microcosms, with LC-MS/MS tracking intermediate metabolites like 2-hydroxyethoxy ethyl benzoate. Anaerobic conditions show slower degradation, emphasizing the role of redox potential .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting half-life data necessitate controlled pH and temperature conditions during hydrolysis studies .
- Advanced Characterization : Combine FTIR, GC-MS, and rheometry to correlate DEGDB’s structure with plasticizer performance .
- Environmental Impact : Use fugacity models to predict DEGDB’s partitioning in air-water-soil systems, informed by its log Kow (3.2) and solubility (0.1 mg/L) .
Properties
IUPAC Name |
2-(2-benzoyloxyethoxy)ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMCAOPTPLPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H5COOCH2CH2)2O, C18H18O5 | |
Record name | DIETHYLENE BENZYL BENZOATE | |
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DSSTOX Substance ID |
DTXSID0026967 | |
Record name | Diethylene glycol dibenzoate | |
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Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; [Hawley] Solid; mp = 28 deg C; [ICSC] Liquid; mp = -28 deg C; [HSDB] 89.9% Diethylene glycol, dibenzoate freezing point = 24 deg C; [eChemPortal: HPVIS] Colorless to straw-colored viscous liquid; mp ~ 16 deg C; [MSDSonline], CRYSTALS. | |
Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |
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Record name | Diethylene glycol, dibenzoate | |
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Boiling Point |
225-227 °C @ 3 MM HG, at 0.7kPa: 236 °C | |
Record name | DIETHYLENE GLYCOL, DIBENZOATE | |
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Record name | DIETHYLENE BENZYL BENZOATE | |
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Flash Point |
450 °F (232 °C) (CLOSED CUP), 232 °C | |
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Record name | DIETHYLENE BENZYL BENZOATE | |
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Solubility |
SOL IN WATER, Solubility in water: miscible | |
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Density |
1.2 @ 68 °F (20 °C), Relative density (water = 1): 1.2 | |
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Vapor Density |
Relative vapor density (air = 1): 9.4 | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | Diethylene glycol, dibenzoate | |
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Color/Form |
LIQUID | |
CAS No. |
120-55-8 | |
Record name | Di-O-benzoyldiethylene glycol | |
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Record name | Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate | |
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Melting Point |
-28 °C, 28 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5587 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0447 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.